
SARS-CoV-2-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-20 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-20 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the use of starting materials such as aromatic or heteroaromatic compounds, which are subjected to various reactions like Friedel-Crafts acylation or alkylation.
Functional Group Modifications: The core structure is then modified through reactions such as halogenation, nitration, or sulfonation to introduce functional groups that are essential for the compound’s activity.
Coupling Reactions: Key intermediates are coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) would be essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-20 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens, alkyl halides, or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2-IN-20 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate its interaction with viral proteins and its inhibitory effects on viral replication.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral enzymes.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
Mechanism of Action
SARS-CoV-2-IN-20 exerts its effects by targeting specific proteins within the SARS-CoV-2 virus. The primary molecular target is the main protease (Mpro), which is essential for viral replication. By binding to the active site of Mpro, this compound inhibits its enzymatic activity, thereby preventing the virus from processing its polyproteins into functional units necessary for replication. This inhibition disrupts the viral life cycle and reduces the viral load in the host.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: A protease inhibitor similar to SARS-CoV-2-IN-20, used in combination with ritonavir.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific targeting of the main protease (Mpro) of SARS-CoV-2, which is a critical enzyme for viral replication. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent. Additionally, its chemical structure allows for modifications that can improve its efficacy and pharmacokinetic properties.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(4-propoxyphenyl)quinolin-4-yl]oxyethanamine |
InChI |
InChI=1S/C24H30N2O2/c1-4-16-27-20-13-11-19(12-14-20)23-18-24(28-17-15-26(5-2)6-3)21-9-7-8-10-22(21)25-23/h7-14,18H,4-6,15-17H2,1-3H3 |
InChI Key |
SHIKXKJXWQEZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



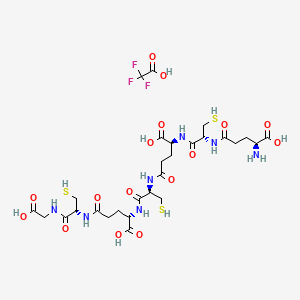
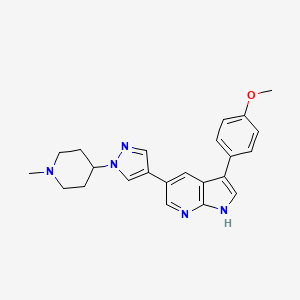

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
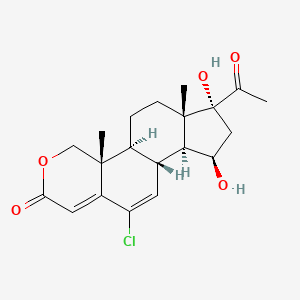
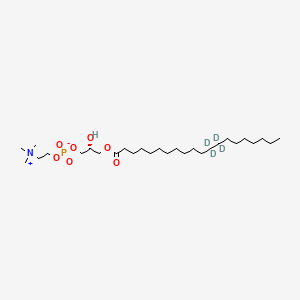
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
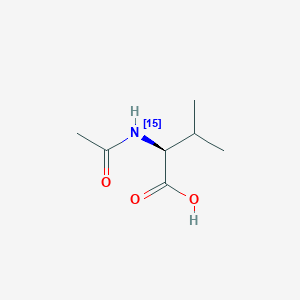



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)

